Hexaammonium molybda

Description

Hexaammonium molybdate, also known as ammonium heptamolybdate tetrahydrate, is a chemical compound with the formula (NH₄)₆Mo₇O₂₄·4H₂O. It is a white crystalline solid soluble in water and commonly used in industrial and research applications. Key properties and applications include:

- Chemical Structure: Composed of heptamolybdate anions (Mo₇O₂₄⁶⁻) balanced by ammonium cations, forming a hydrated crystalline lattice .

- Applications: Catalysis: Used in hydrogen evolution reaction (HER) catalysts when combined with reduced graphene oxide (rGO) . Agriculture: Acts as a micronutrient fertilizer to enhance crop yield . Nanotechnology: Precursor for synthesizing molybdenum disulfide (MoS₂) nanoparticles with atomic vacancies .

- Toxicity: Classified as harmful if swallowed (H302) and exhibits aquatic toxicity equivalent to sodium molybdate due to shared molybdate (MoO₄²⁻) species in aqueous solutions .

Properties

IUPAC Name |

hexaazanium;dioxido(dioxo)molybdenum | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3Mo.6H3N.12O/h;;;6*1H3;;;;;;;;;;;;/q;;;;;;;;;;;;;;;6*-1/p+6 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MYRXLIFJBQXYGL-UHFFFAOYSA-T | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

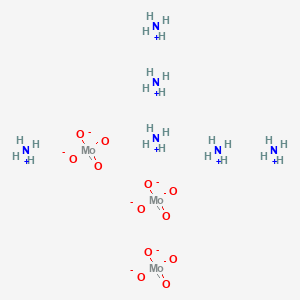

Canonical SMILES |

[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[NH4+].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-].[O-][Mo](=O)(=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H24Mo3N6O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

588.1 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Ammonia Leaching and pH Adjustment

The foundational step involves dissolving molybdenum trioxide (MoO₃) or molybdate ores in aqueous ammonia to form ammonium molybdate solutions. For hexaammonium molybdate synthesis, the mother solution must maintain a Mo content of 200–280 g/L, achieved through controlled evaporation or dilution. pH adjustment to 6.5–7.0 using ammonium hydroxide ensures the stability of heptamolybdate ions (Mo₇O₂₄⁶⁻), which are precursors to the final crystalline product.

Oxidative Treatment with Hydrogen Peroxide

Hydrogen peroxide (30% w/w) is introduced to the ammonium molybdate solution at a volume ratio of 0.05–0.1×. This step oxidizes residual sulfides or organic impurities, preventing contamination during crystallization. Stirring at ambient temperature for 30–60 minutes ensures homogeneous mixing and complete reaction.

Advanced Hydrothermal Synthesis Methods

Solvent-Assisted Crystallization

Post-oxidation, solvents such as NMP, methanol, or ethanol are added to induce crystallization. NMP, a polar aprotic solvent, enhances crystal growth kinetics and morphology by stabilizing intermediate polyoxometalate species. Methanol and ethanol, conversely, reduce solubility through a salting-out effect, promoting rapid nucleation.

Table 1: Solvent Effects on Crystallization

| Solvent | Volume Ratio | Addition Time (min) | Crystal Morphology |

|---|---|---|---|

| NMP | 0.1–1.5× | 40–60 | Rhombohedral |

| Methanol | 0.5–1.5× | 60 | Plate-like |

| Ethanol | 0.5–1.5× | 60 | Needle-like |

Drying and Final Product Isolation

The crystallized slurry is vacuum-filtered, and the solid residue is dried at 40–50°C for 2–4 hours. Lower drying temperatures (40°C) preserve the tetrahydrate structure, while higher temperatures (50°C) may partially dehydrate the product, necessitating strict thermal control.

Role of Additives and Solvents

Hydrogen Peroxide as an Oxidizing Agent

Beyond impurity removal, hydrogen peroxide modulates the redox potential of the solution, favoring the formation of Mo(VI) species over lower oxidation states. This ensures stoichiometric consistency in the final product.

NMP as a Structure-Directing Agent

NMP coordinates with molybdate ions via its carbonyl group, templating the assembly of Mo₇O₂₄⁶⁻ clusters into well-defined rhombohedral crystals. This contrasts with alcohols, which induce faster nucleation but less ordered structures.

Quality Control and Characterization

X-Ray Diffraction (XRD) Analysis

XRD patterns of synthesized hexaammonium molybdate must match JCPDS standards (e.g., 27-1013 for anhydrous forms). Peaks at 2θ = 10.5°, 21.3°, and 26.7° confirm the presence of the heptamolybdate anion.

Chemical Reactions Analysis

Thermal Decomposition

Ammonium heptamolybdate undergoes stepwise decomposition under heat, influenced by atmosphere and temperature :

In inert atmospheres (e.g., helium), decomposition yields MoO₃ directly, while oxygen promotes intermediate hexagonal phases .

Acid-Base Reactions

-

Acidic Conditions : Reacts with strong acids (e.g., HCl, H₂SO₄) to form molybdic acid (H₂MoO₄) and ammonium salts:

-

Alkaline Conditions : Decomposes in basic solutions, releasing ammonia and forming molybdate ions :

Precipitation Reactions

Reacts with metal salts to form insoluble molybdates, critical in analytical chemistry :

| Metal Salt | Product | Reaction |

|---|---|---|

| PbCl₂ | PbMoO₄ | |

| AgNO₃ | Ag₂MoO₄ | Forms yellow precipitate for phosphate/arsenate detection |

These reactions underpin its use in colorimetric assays for phosphates, arsenates, and silicates .

Complexation with Phosphates/Arsenates

Forms heteropoly complexes with phosphate (PO₄³⁻) or arsenate (AsO₄³⁻) ions:

This forms the basis of the Denigès method for phosphate quantification .

Redox Behavior

Scientific Research Applications

Analytical Chemistry

Hexaammonium molybdate serves as an essential analytical reagent in measuring concentrations of various substances in aqueous solutions. Its applications include:

- Detection of Silica : In a method known as molybdenum yellow absorptiometry, hexaammonium molybdate reacts with silica to form a yellow heteropoly compound. The intensity of the yellow color, measured at wavelengths between 410 to 450 nm, correlates with the silica concentration in samples such as boiler feed water and cooling tower makeup water .

- Measurement of Phosphates and Heavy Metals : This compound is also utilized to quantify phosphates, silicates, arsenates, and lead in environmental samples, including river and seawater .

Catalysis

Hexaammonium molybdate plays a significant role in catalysis, particularly in:

- Sulfide Oxygenation : It has been identified as an effective catalyst for the oxygenation of sulfides, demonstrating high selectivity and efficiency when combined with hydrogen peroxide .

- Dehydrogenation Reactions : The compound is used in the preparation of catalysts for dehydrogenation and desulfurization processes in industrial applications .

Material Science

In material science, hexaammonium molybdate is involved in the development of advanced materials:

- Supercapacitors : Research has shown that incorporating molybdenum dioxide derived from hexaammonium molybdate into carbonized silk fibers enhances their electrical properties and stability, making them suitable for supercapacitor applications .

- Heterostructures for SERS : The construction of Mo(2)C@MoO(x) heterostructures using hexaammonium molybdate has significantly improved surface-enhanced Raman scattering (SERS) capabilities due to superior structural properties .

Agriculture

Hexaammonium molybdate is applied in agriculture primarily as a micronutrient source:

- Nutrient Enhancement : Studies indicate that its application can enhance enzymatic activity in soils, promoting better nodulation and growth in crops like pigeon pea. Foliar application has been shown to significantly increase soil enzyme activities during critical growth stages .

Biological Applications

The compound is utilized in biological research:

- Negative Staining in Electron Microscopy : Hexaammonium molybdate is employed as a negative stain for biological samples in electron microscopy, improving contrast and visibility of cellular structures .

Case Study 1: Silica Measurement

A study demonstrated the effectiveness of hexaammonium molybdate in measuring silica concentrations in industrial water systems. By employing the yellow absorptiometry technique, researchers achieved precise quantification, which is crucial for maintaining operational efficiency in cooling systems.

Case Study 2: Agricultural Impact

Research highlighted the positive effects of ammonium molybdate on soil health and crop yield. The study showed that applying ammonium molybdate through foliar methods significantly enhanced enzymatic activities related to nutrient cycling, ultimately leading to improved crop performance.

Mechanism of Action

The mechanism of action of hexaammonium molybdate primarily involves its role as a source of molybdate ions (MoO₄²⁻). These ions are essential for the activity of various molybdenum-containing enzymes, such as xanthine oxidase, sulfite oxidase, and aldehyde oxidase. These enzymes play crucial roles in metabolic pathways, including the catabolism of purines and the detoxification of sulfites .

Comparison with Similar Compounds

Sodium Molybdate (Na₂MoO₄)

Key Differences :

Ammonium Dimolybdate ((NH₄)₂Mo₂O₇)

Key Differences :

Molybdenum Disulfide (MoS₂)

Key Differences :

Molybdenum Hexacarbonyl (Mo(CO)₆)

Key Differences :

- Molybdenum hexacarbonyl is volatile and hazardous, limiting its use compared to the water-soluble hexaammonium molybdate .

Research and Market Insights

- Hexaammonium Molybdate : Projected to reach USD 0.15 billion by 2032, driven by demand in Asia-Pacific for fertilizers and catalysts .

- Molybdenum Disulfide: Rapid growth in nanotechnology applications, with HER catalysts achieving over 90% efficiency in recent studies .

- Regulatory Trends : Stringent environmental regulations favor hexaammonium molybdate over chromium-based alternatives, despite shared aquatic toxicity concerns .

Biological Activity

Hexaammonium molybdate, often referred to as ammonium heptamolybdate, is a compound that has garnered attention for its biological activity, particularly in agricultural and biochemical contexts. This article explores its enzymatic roles, antimicrobial properties, and implications in various biological systems, supported by data tables and research findings.

Hexaammonium molybdate is a molybdenum compound that serves as a source of molybdenum in biological systems. Molybdenum is an essential trace element involved in several enzymatic reactions critical for nitrogen metabolism and other biochemical pathways. The compound is recognized for its role as a cofactor in various enzymes, including nitrogenase and xanthine oxidase, which are vital for nitrogen fixation and purine metabolism, respectively .

2. Enzymatic Activity

Molybdenum's primary biological activity stems from its incorporation into enzymes that catalyze key metabolic processes. The following table summarizes the main molybdenum-dependent enzymes and their functions:

| Enzyme | Function | Biological Importance |

|---|---|---|

| Nitrogenase | Catalyzes nitrogen fixation | Essential for converting atmospheric nitrogen to ammonia |

| Xanthine oxidase | Involved in purine metabolism | Plays a role in the degradation of purines |

| Sulfite oxidase | Catalyzes the oxidation of sulfite to sulfate | Important for sulfur metabolism |

| Aldehyde oxidase | Catalyzes the oxidation of aldehydes | Involved in various biosynthetic pathways |

2.1 Case Study: Agricultural Applications

A field experiment conducted on pigeon pea demonstrated that the application of ammonium molybdate significantly enhanced soil enzymatic activities. The study found increased dehydrogenase and phosphatase activities at critical growth stages when ammonium molybdate was applied through foliar methods .

- Results Summary:

- Dehydrogenase Activity: Increased from 38.01 µg g soil at flowering to 40.13 µg g at pod filling.

- Acid Phosphatase Activity: Rose from 48.04 µg g at flowering to 53.15 µg g at pod filling.

These findings indicate that hexammonium molybdate not only enhances enzymatic activity but also supports plant growth through improved nutrient availability.

3. Antimicrobial Properties

Recent studies have investigated the antimicrobial potential of hexaammonium molybdate. A study highlighted its effectiveness against various bacterial strains when used in specific concentrations .

- Antimicrobial Efficacy:

- The compound exhibited significant inhibition zones against pathogens such as Escherichia coli and Staphylococcus aureus.

- Concentrations of 0.5% showed optimal results, suggesting potential applications in agricultural pest management.

The biological activity of hexaammonium molybdate can be attributed to several mechanisms:

- Cofactor Role: As a cofactor, it facilitates electron transfer reactions essential for various metabolic processes.

- Enzyme Activation: It activates enzymes involved in nitrogen metabolism, which is crucial for plant growth and development.

- Antimicrobial Activity: The compound may disrupt microbial cell walls or interfere with metabolic pathways, leading to cell death.

5. Conclusion

Hexaammonium molybdate plays a significant role in enhancing enzymatic activities and exhibiting antimicrobial properties. Its applications span agriculture, where it improves soil health and crop yield, and potential medical uses due to its antimicrobial effects. Continued research into its mechanisms will further elucidate its benefits and applications across various fields.

Q & A

Basic Research Questions

Q. What are the optimal methods for synthesizing hexaammonium molybdate-based materials, and how do synthesis parameters influence structural properties?

- Methodology : Hexaammonium molybdate is commonly used as a molybdenum precursor in hydrothermal or sol-gel syntheses. For example, in the synthesis of 3D ordered mesoporous MoO₃, hexaammonium molybdate is combined with a KIT-6 template under ultrasound-assisted vacuum impregnation. Key parameters include precursor concentration (0.5–1.5 M), pH (3–5), and calcination temperature (400–600°C) to control pore structure and crystallinity .

- Validation : Characterization via XRD (to confirm MoO₃ phase purity) and TEM (to verify mesoporous architecture) is critical. Thermogravimetric analysis (TGA) ensures template removal efficiency .

Q. How can researchers resolve contradictions in reported structural parameters of hexaammonium molybdate-derived compounds?

- Approach : Cross-validate structural data using single-crystal X-ray diffraction (SCXRD) and Rietveld refinement. For instance, cubic pyrochlore-type Pr₂Mo₁.₇₃Sc₀.₂₇O₇ (a = 10.5271 Å, space group Fd3m) was confirmed via SCXRD with R-factor = 0.018, ensuring minimal disorder in Mo/Sc occupancy .

- Data Reconciliation : Compare lattice parameters and bond lengths with literature (e.g., Subramanian et al., 1983) to identify deviations caused by dopant concentrations or synthesis conditions .

Q. What are the primary applications of hexaammonium molybdate in catalysis, and how is its performance quantified?

- Catalytic Testing : Evaluate activity in toluene oxidation (203–225°C initiation temperature) and CO oxidation (114–180°C) using temperature-programmed reduction (H₂-TPR) and gas chromatography. Performance correlates with surface area (BET analysis) and Mo⁶⁺ redox activity .

- Case Study : Mo₂C@NC/Mo₂C hollow microspheres, synthesized from hexaammonium molybdate and guanosine, achieved overpotential of 98 mV (acidic HER) due to nitrogen-doped carbon interfaces and β-Mo₂C active sites .

Advanced Research Questions

Q. How can computational modeling complement experimental studies of hexaammonium molybdate’s electronic structure?

- Strategy : Employ density functional theory (DFT) to simulate Mo-O bonding and charge distribution in molybdate clusters. Compare with XPS data (Mo 3d₅/₂ peaks at 232.5–233.5 eV) to validate oxidation states .

- Example : Modeling of MoO₃ mesopores revealed enhanced electron transfer at Mo⁶⁺-O⁻ sites, aligning with experimental TPR profiles showing reduction peaks at 450–600°C .

Q. What advanced techniques are required to analyze ecological toxicity of hexaammonium molybdate derivatives?

- Guidelines : Conduct acute aquatic toxicity tests (OECD 203) using Daphnia magna, with LC₅₀ values normalized to molybdate ion (MoO₄²⁻) concentration. UV-spectroscopy confirms dissolution behavior (e.g., hexaammonium heptamolybdate yields only MoO₄²⁻ in solution) .

- Data Interpretation : Compare with sodium molybdate toxicity thresholds (e.g., 96-h LC₅₀ = 1.2 mg/L for fish) to assess environmental risk .

Q. How can researchers address discrepancies in thermal stability data for hexaammonium molybdate complexes?

- Method : Use coupled TGA-DSC under inert/oxidizing atmospheres. For example, decomposition of (NH₄)₆Mo₇O₂₄·4H₂O occurs in three stages:

- Stage 1 (190–250°C): Loss of water (Δm ≈ 10%).

- Stage 2 (300–400°C): Ammonia release (NH₃ detected via FTIR).

- Stage 3 (>500°C): MoO₃ crystallization (confirmed by XRD) .

- Error Mitigation : Replicate experiments with controlled heating rates (2–5°C/min) to avoid kinetic artifacts.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.